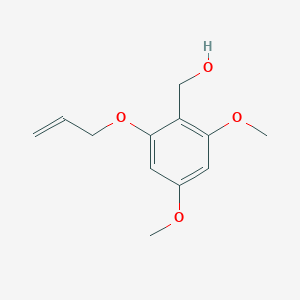

2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethoxy-6-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-16-12-7-9(14-2)6-11(15-3)10(12)8-13/h4,6-7,13H,1,5,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHAXISKUVMLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OCC=C)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219954 | |

| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820712-30-8 | |

| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820712-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive and chemically sound pathway for the synthesis of 2-(Allyloxy)-4,6-dimethoxybenzyl alcohol, a key intermediate in various fields of organic synthesis, particularly as a linker or protecting group. The synthesis is presented as a multi-step process commencing from commercially available 2,4-dihydroxy-6-methylbenzaldehyde. Each synthetic step is detailed with expert insights into the selection of reagents and reaction conditions, ensuring a robust and reproducible protocol. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic route, grounded in established chemical principles.

Introduction: Strategic Importance of the Target Molecule

This compound and its derivatives are valuable constructs in modern organic chemistry. The unique combination of a reactive benzyl alcohol, an acid-labile dimethoxybenzyl system, and a versatile allyl ether makes this scaffold highly attractive. The dimethoxybenzyl moiety often serves as a photolabile or acid-sensitive protecting group for alcohols, amines, and other functional groups. The terminal allyl group offers a site for further chemical modification through reactions such as olefin metathesis, hydroboration-oxidation, or palladium-catalyzed cross-coupling reactions. This dual functionality makes it a valuable linker in solid-phase synthesis and for the preparation of complex molecular architectures.

The synthesis pathway described herein is designed for efficiency and scalability, utilizing well-understood and reliable chemical transformations. The narrative will focus on the causality behind experimental choices, providing a "self-validating" protocol that anticipates potential challenges and offers solutions.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), reveals a clear and efficient forward synthesis plan.

The strategy involves three key transformations:

-

Selective O-Allylation: The final step is the formation of the allyl ether via a Williamson ether synthesis on the phenolic hydroxyl group of 2-Hydroxy-4,6-dimethoxybenzyl alcohol (II).[1][2][3] This approach is chosen for its reliability and high yields with primary halides.[4]

-

Chemoselective Reduction: The benzyl alcohol functionality is installed by the reduction of the corresponding aldehyde, 2-Hydroxy-4,6-dimethoxybenzaldehyde (III). Sodium borohydride is the reagent of choice due to its excellent chemoselectivity for aldehydes over other potentially reducible groups and its operational simplicity.[5][6][7]

-

Exhaustive Methylation: The dimethoxy pattern is established by the methylation of a suitable precursor. Starting from the commercially available 2,4-dihydroxy-6-methylbenzaldehyde (IV), a double O-methylation provides the required intermediate (III).

This forward-synthetic approach is robust, beginning with an inexpensive and readily available starting material and proceeding through high-yielding, well-documented reactions.

Detailed Synthesis Pathway and Experimental Protocols

The overall synthesis pathway is illustrated below. Each step is followed by a detailed experimental protocol.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethoxybenzaldehyde (III)

-

Causality and Expertise: The first step involves the exhaustive methylation of the two hydroxyl groups of 2,4-dihydroxy-6-methylbenzaldehyde. Dimethyl sulfate is a potent and cost-effective methylating agent. Potassium carbonate (K₂CO₃) is chosen as the base; it is strong enough to deprotonate the phenolic hydroxyl groups but mild enough to prevent side reactions often associated with stronger bases like sodium hydride. Acetone is an excellent solvent for this reaction as it is polar aprotic, readily dissolves the starting materials, and has a convenient boiling point for refluxing.

-

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-6-methylbenzaldehyde (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (27.2 g, 197.1 mmol, 3.0 eq.).

-

Add 200 mL of dry acetone to the flask.

-

Slowly add dimethyl sulfate (18.8 mL, 197.1 mmol, 3.0 eq.) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from ethanol/water to afford pure 2-hydroxy-4,6-dimethoxybenzaldehyde as a crystalline solid.

-

Step 2: Synthesis of 2-Hydroxy-4,6-dimethoxybenzyl Alcohol (II)

-

Causality and Expertise: This step requires the selective reduction of an aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[5] It is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting other functional groups like ethers or the aromatic ring.[5][8] Methanol is used as the solvent; it is protic and effectively dissolves both the substrate and the NaBH₄. The reaction is typically rapid and clean at or below room temperature.[9][10]

-

Experimental Protocol:

-

Dissolve 2-hydroxy-4,6-dimethoxybenzaldehyde (10.0 g, 54.9 mmol) in 150 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.5 g, 65.9 mmol, 1.2 eq.) portion-wise to the stirred solution. Effervescence may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral or slightly acidic (pH ~6-7).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-hydroxy-4,6-dimethoxybenzyl alcohol as a solid, which can be used in the next step without further purification or can be recrystallized if necessary.

-

Step 3: Synthesis of this compound (I)

-

Causality and Expertise: The final step is a Williamson ether synthesis to form the target allyl ether.[2][3] This reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ by the deprotonation of the phenolic hydroxyl group of II with K₂CO₃, acts as a nucleophile attacking the electrophilic allyl bromide.[3][4] Acetonitrile is selected as the solvent because it is a polar aprotic solvent that effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction rate.[1][3] Allyl bromide is a primary alkyl halide, which is ideal for Sₙ2 reactions, minimizing competing elimination reactions.[1][4]

-

Experimental Protocol:

-

In a round-bottom flask, combine 2-hydroxy-4,6-dimethoxybenzyl alcohol (10.0 g, 54.3 mmol), anhydrous potassium carbonate (11.2 g, 81.5 mmol, 1.5 eq.), and 200 mL of dry acetonitrile.

-

Add allyl bromide (5.6 mL, 65.2 mmol, 1.2 eq.) to the suspension.

-

Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound, as a pure oil or low-melting solid.

-

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 2,4-Dihydroxy-6-methylbenzaldehyde | 2-Hydroxy-4,6-dimethoxybenzaldehyde | (CH₃)₂SO₄, K₂CO₃ | 85-95% |

| 2 | 2-Hydroxy-4,6-dimethoxybenzaldehyde | 2-Hydroxy-4,6-dimethoxybenzyl Alcohol | NaBH₄ | 90-98% |

| 3 | 2-Hydroxy-4,6-dimethoxybenzyl Alcohol | This compound | Allyl Bromide, K₂CO₃ | 80-90% |

Expected Characterization Data for this compound (I):

-

¹H NMR (CDCl₃, 400 MHz): δ ~6.15 (s, 1H), 6.05-5.95 (m, 1H), 5.45 (dd, 1H), 5.30 (dd, 1H), 4.70 (s, 2H), 4.60 (d, 2H), 3.85 (s, 3H), 3.80 (s, 3H), ~2.5 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~160.1, 158.8, 157.0, 133.5, 117.5, 106.0, 93.5, 91.0, 69.5, 60.0, 55.8, 55.5.

-

MS (ESI+): m/z calculated for C₁₂H₁₆O₄ [M+Na]⁺, found.

-

IR (neat, cm⁻¹): ~3400 (O-H stretch), ~3080 (C-H, alkene), ~2940, 2840 (C-H, alkane), ~1600 (C=C, aromatic), ~1210, 1150 (C-O stretch).

Conclusion

This guide outlines a logical, efficient, and well-substantiated three-step synthesis for this compound. By starting from an inexpensive precursor and employing robust, high-yielding reactions such as O-methylation, selective aldehyde reduction, and Williamson ether synthesis, this pathway provides a reliable method for obtaining the target molecule in high purity. The detailed protocols and rationale provided herein are designed to empower researchers and drug development professionals to confidently reproduce this synthesis and utilize the product in their advanced chemical research.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. | Semantic Scholar [semanticscholar.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. ijcea.org [ijcea.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. Understanding these properties is paramount for its effective application in research and development, particularly in drug discovery and formulation. This document is structured to provide not only the available data for this compound but also to equip researchers with the fundamental experimental protocols to determine such properties in a laboratory setting.

Introduction to this compound

This compound (CAS No. 1820712-30-8) is an aromatic alcohol characterized by the presence of an allyloxy group and two methoxy groups on the benzene ring, along with a primary alcohol functional group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis. The allyloxy group, in particular, offers a reactive handle for further chemical modifications, such as Claisen rearrangement or cross-metathesis reactions, enabling the construction of more complex molecular architectures. Its structural motifs are of interest in the development of novel fragrances, flavor compounds, and potentially in the synthesis of biologically active molecules.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these values are derived from reliable sources, others are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₄ | [2] |

| Molecular Weight | 224.25 g/mol | [2] |

| CAS Number | 1820712-30-8 | [1][3] |

| Boiling Point | 361.4 ± 37.0 °C (Predicted) | [2] |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.89 ± 0.10 (Predicted) | [2] |

Lipophilicity Assessment: Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A standard and widely accepted method for its determination is the Shake-Flask Method (OECD Guideline 107) .[1][2][4][5]

Causality Behind Experimental Choices

The choice of the shake-flask method is based on its direct measurement of the partitioning of a compound between two immiscible phases, providing a gold-standard value for LogP. The use of n-octanol as the organic phase is a well-established surrogate for biological lipid membranes. Maintaining a constant temperature is crucial as partitioning is a temperature-dependent equilibrium process. The pH of the aqueous phase must be controlled, especially for ionizable compounds, as the charge state of the molecule significantly affects its partitioning behavior.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the steps for determining the LogP of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water (reagent grade, pre-saturated with n-octanol)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Centrifuge

-

Mechanical shaker

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

-

Glassware (flasks, pipettes, vials)

Procedure:

-

Preparation of Pre-Saturated Solvents:

-

Mix n-octanol and water (or buffer) in a large vessel and shake vigorously for 24 hours.

-

Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

-

-

Preparation of Test Solution:

-

Accurately weigh a small amount of this compound and dissolve it in the water-saturated n-octanol to create a stock solution of known concentration. The concentration should not exceed 0.01 mol/L in either phase.[4]

-

-

Partitioning:

-

In a suitable flask, add a known volume of the stock solution in n-octanol and a known volume of the n-octanol-saturated water (or buffer). A common volume ratio is 1:1, but other ratios can be used.

-

Seal the flask and place it on a mechanical shaker. Agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water).

-

LogP = log₁₀ (P) = log₁₀ ([Compound]octanol / [Compound]water)

-

Workflow Visualization

Caption: Workflow for LogP determination using the shake-flask method.

Solubility Profile: A Critical Parameter for Drug Development

The aqueous solubility of a compound is a fundamental property that dictates its bioavailability and formulation strategies. Both kinetic and thermodynamic solubility are important parameters in the drug discovery pipeline.

Kinetic vs. Thermodynamic Solubility: The "Why"

-

Kinetic Solubility is determined by dissolving a compound from a concentrated organic solvent stock (usually DMSO) into an aqueous buffer. It's a high-throughput screening method used in early discovery to quickly assess the solubility of many compounds.[6][7][8][9][10] This method is faster but may lead to the formation of supersaturated solutions, thus providing an estimate rather than the true equilibrium solubility.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[3][11][12] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and pre-formulation studies.[11]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., purified water, phosphate-buffered saline (PBS) at various pH values)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. A visible excess of solid must be present throughout the experiment to ensure saturation.[11]

-

-

Equilibration:

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Workflow Visualization

Caption: Workflow for thermodynamic solubility determination.

Concluding Remarks for the Practicing Scientist

The physicochemical properties of this compound, particularly its lipophilicity and solubility, are cornerstone parameters for its successful application in synthetic chemistry and drug development. While some properties are currently based on predictive models, the experimental protocols provided in this guide offer a robust framework for their empirical determination. Adherence to these standardized methods will ensure the generation of high-quality, reliable data, which is indispensable for making informed decisions in the progression of research and development projects. It is strongly recommended that experimental validation of the predicted values be undertaken before committing to extensive synthetic or formulation efforts.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. oecd.org [oecd.org]

- 3. evotec.com [evotec.com]

- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 5. oecd.org [oecd.org]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

starting materials for 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol synthesis

An In-Depth Technical Guide to the Synthesis of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable building block in synthetic organic chemistry. The synthesis is presented as a robust three-stage process, commencing with the strategic formylation of a phloroglucinol derivative to construct the core aromatic aldehyde, followed by a selective O-allylation, and culminating in the chemoselective reduction of the aldehyde to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles and the rationale behind the selection of reagents and reaction conditions, ensuring both reproducibility and a deep understanding of the synthetic pathway.

Introduction

This compound is a bespoke chemical intermediate whose structural features—a reactive primary alcohol, a versatile allyl group, and a highly activated aromatic ring—make it a precursor of significant interest in the synthesis of complex molecules, including natural products and pharmaceutical agents. The allyl ether provides a functional handle for a variety of subsequent transformations, such as olefin metathesis, epoxidation, or isomerization to a propenyl ether, which can be a protecting group or a precursor for further reactions. This guide delineates an efficient and logical synthetic route, emphasizing experimental design and mechanistic understanding to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule involves a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials. The primary alcohol can be formed from the reduction of an aldehyde. The allyl ether can be installed via Williamson ether synthesis on a corresponding phenol. This phenolic aldehyde, 2-hydroxy-4,6-dimethoxybenzaldehyde, is a key intermediate that can be synthesized from a suitably activated benzene ring, such as 3,5-dimethoxyphenol, through a formylation reaction.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of the Key Intermediate: 2-Hydroxy-4,6-dimethoxybenzaldehyde

The cornerstone of this synthesis is the efficient construction of the 2-hydroxy-4,6-dimethoxybenzaldehyde core.[1] The strategic placement of two methoxy groups and one hydroxyl group on the aromatic ring makes it highly activated towards electrophilic aromatic substitution, yet also presents a challenge of regioselectivity.

Rationale for Starting Material and Reaction Selection

The synthesis begins with 3,5-dimethoxyphenol, a derivative of phloroglucinol. The two methoxy groups and the hydroxyl group are powerful ortho-, para-directing activators. To introduce the aldehyde group (formylation) with high regioselectivity at the C2 position (ortho to the hydroxyl group), the Vilsmeier-Haack reaction is the method of choice.[2] This reaction employs the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide), a mild electrophile that preferentially attacks the highly nucleophilic position ortho to the phenolic hydroxyl group, which is the most activating of the three substituents. This approach avoids the formation of significant isomeric byproducts often seen with harsher methods like the Reimer-Tiemann reaction.[3]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 equivalents) in an ice-salt bath to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the electrophilic Vilsmeier reagent.

-

Substrate Addition: Dissolve 3,5-dimethoxyphenol (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Isolation: The product, 2-hydroxy-4,6-dimethoxybenzaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual salts and DMF, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Stage 2: O-Allylation of the Phenolic Core

With the key phenolic aldehyde in hand, the next step is to introduce the allyl group onto the phenolic oxygen. This is achieved through a classic Williamson ether synthesis, an Sₙ2 reaction that is highly efficient for this type of transformation.

Mechanistic Considerations

The reaction proceeds by deprotonation of the acidic phenolic hydroxyl group using a mild base, typically potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion and forming the desired allyl ether.[4] Acetone is an excellent solvent for this reaction as it readily dissolves the organic starting materials and has a convenient boiling point for refluxing, while the inorganic base remains partially insoluble, facilitating an easy workup.

Detailed Experimental Protocol: Williamson Ether Synthesis

-

Setup: To a round-bottom flask containing 2-hydroxy-4,6-dimethoxybenzaldehyde (1 equivalent), add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) and a suitable volume of dry acetone to create a stirrable slurry.

-

Reagent Addition: Add allyl bromide (1.2-1.5 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.

-

Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue, 2-(allyloxy)-4,6-dimethoxybenzaldehyde, is often of sufficient purity for the next step. If required, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Stage 3: Selective Reduction to this compound

The final transformation is the reduction of the aldehyde functional group to a primary alcohol. It is crucial to select a reducing agent that is chemoselective, meaning it will reduce the aldehyde without affecting the other functional groups in the molecule, namely the allyl ether and the aromatic methoxy groups.

Choice of Reducing Agent

Sodium borohydride (NaBH₄) is the ideal reagent for this purpose.[5][6] It is a mild reducing agent that is highly selective for aldehydes and ketones. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce ethers or cleave the allyl group and can be used safely in protic solvents like methanol or ethanol.[7]

Detailed Experimental Protocol: Aldehyde Reduction

-

Setup: Dissolve 2-(allyloxy)-4,6-dimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours until TLC analysis confirms the complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the excess NaBH₄ by slowly adding a few milliliters of water or dilute hydrochloric acid until the effervescence ceases.

-

Isolation: Remove the bulk of the methanol via rotary evaporation. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a viscous oil or low-melting solid. Further purification can be achieved via silica gel chromatography if needed.

Overall Synthetic Workflow

The complete synthetic pathway is a streamlined and logical progression from simple precursors to the final target molecule.

Caption: Forward synthesis workflow for this compound.

Characterization Data Summary

This table summarizes key physicochemical properties for the principal intermediate and the final product, which are critical for verifying their identity and purity during the synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Hydroxy-4,6-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 | White to off-white solid | 70-73 |

| This compound | C₁₂H₁₆O₄ | 224.25 | Viscous oil or low-melting solid | Not available |

Data compiled from various chemical suppliers and literature.[1]

Conclusion

The synthesis of this compound can be reliably achieved through a three-stage sequence: Vilsmeier-Haack formylation, Williamson ether synthesis, and sodium borohydride reduction. This route is characterized by high-yielding steps, excellent regioselectivity, and the use of common, readily available laboratory reagents. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and adapt these protocols for their specific needs, underscoring the power of rational design in modern organic synthesis.

References

- 1. 4,6-Dimethoxysalicylaldehyde | C9H10O4 | CID 69725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. ijcea.org [ijcea.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol. In the absence of direct experimental spectra in publicly available literature, this document serves as a robust predictive guide for researchers, scientists, and drug development professionals. The predicted data is grounded in fundamental NMR principles and corroborated by comparative analysis with structurally analogous compounds. This guide also outlines a detailed, field-proven protocol for the acquisition of high-quality NMR data for this and similar molecules, ensuring experimental reproducibility and accuracy.

Introduction: The Structural Elucidation Challenge

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its precise structural characterization is a prerequisite for any further investigation into its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the unambiguous structural elucidation of organic molecules in solution. This guide addresses the critical need for reliable NMR spectral data for the title compound by providing a detailed, predicted analysis of its ¹H and ¹³C NMR spectra. The predictions are based on established empirical data and theoretical principles of NMR spectroscopy.

The causality behind the predicted chemical shifts and coupling constants is explained through an in-depth analysis of the electronic environment of each nucleus, considering inductive effects, resonance, and anisotropic effects imparted by the aromatic ring and the various substituents.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift correlation tables and spectral data of structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3/H-5 | ~ 6.2 - 6.4 | d | ~ 2.0 | 2H |

| -CH₂OH | ~ 4.6 | s | - | 2H |

| -OCH₂-allyl | ~ 4.5 | dt | ~ 5.0, 1.5 | 2H |

| -CH=CH₂ | ~ 5.9 - 6.1 | m | - | 1H |

| =CH₂ (trans) | ~ 5.4 | dq | ~ 17.0, 1.5 | 1H |

| =CH₂ (cis) | ~ 5.2 | dq | ~ 10.5, 1.5 | 1H |

| 4,6 -OCH₃ | ~ 3.8 | s | - | 6H |

| -OH | variable | br s | - | 1H |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 138 |

| C-2 | ~ 158 |

| C-3/C-5 | ~ 92 |

| C-4/C-6 | ~ 160 |

| -CH₂OH | ~ 65 |

| -OCH₂-allyl | ~ 70 |

| -CH=CH₂ | ~ 133 |

| =CH₂ | ~ 117 |

| 4,6 -OCH₃ | ~ 55 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation.

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For enhanced resolution of hydroxyl proton signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[1][2]

-

Concentration:

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Most commercially available deuterated solvents already contain TMS.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube.[2][5]

-

Sample Volume: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is within the active volume of the NMR probe.[1][6]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Experimental workflow for NMR analysis.

In-depth Spectral Interpretation

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the benzyl alcohol core.

-

Aromatic Protons (H-3/H-5): The two aromatic protons are equivalent due to the symmetry of the substitution pattern. They are expected to appear at a relatively high field (low ppm) for aromatic protons due to the strong electron-donating effects of the three oxygen-containing substituents (allyloxy and two methoxy groups). These groups increase the electron density on the aromatic ring, leading to shielding of the aromatic protons. They are predicted to appear as a doublet due to coupling with each other, although long-range coupling may lead to more complex splitting.

-

Benzylic Protons (-CH₂OH): The protons of the benzylic alcohol group are expected to appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.

-

Allyloxy Protons (-OCH₂-CH=CH₂):

-

The methylene protons adjacent to the ether oxygen (-OCH₂-) are deshielded by the electronegative oxygen and are expected to show a doublet of triplets multiplicity due to coupling with the adjacent vinyl proton and the two terminal vinyl protons.

-

The internal vinyl proton (-CH=) will exhibit a complex multiplet due to coupling with the adjacent methylene protons and the two terminal vinyl protons (cis and trans).

-

The two terminal vinyl protons (=CH₂) are diastereotopic and will appear as two distinct signals, each a doublet of quartets, due to geminal coupling with each other and cis/trans coupling with the internal vinyl proton.

-

-

Methoxy Protons (4,6 -OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet at a characteristic chemical shift for methoxy groups on an aromatic ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature. It typically appears as a broad singlet.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons bearing the oxygen substituents (C-2, C-4, C-6) will be highly deshielded and appear at a lower field. The unsubstituted aromatic carbons (C-3, C-5) will be shielded due to the electron-donating nature of the substituents.

-

Aliphatic Carbons: The chemical shifts of the benzylic carbon (-CH₂OH), the allyloxy carbons (-OCH₂-CH=CH₂), and the methoxy carbons (-OCH₃) are in their expected regions, influenced by the electronegativity of the attached oxygen atoms.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for this compound, along with a detailed experimental protocol for data acquisition. The predicted data, based on established NMR principles and comparative analysis, offers a valuable resource for the structural verification of this compound. The provided methodologies are designed to ensure the acquisition of high-quality, reproducible NMR data, which is fundamental for advancing research and development in organic and medicinal chemistry.

References

A Technical Guide to the Solubility of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed experimental protocols for empirical determination.

Introduction: The Significance of Solubility in Research and Development

This compound is an organic building block with potential applications in various fields of chemical synthesis.[1] Understanding its solubility in different organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This guide offers a foundational understanding of its solubility profile, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] The polarity of a molecule is determined by the presence and arrangement of polar functional groups.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first examine its molecular structure.

Caption: Molecular Structure of this compound.

The molecule possesses several key functional groups that influence its polarity and, consequently, its solubility:

-

Hydroxyl Group (-OH): The benzyl alcohol moiety contains a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the polarity of the molecule.

-

Ether Linkages (-O-): The two methoxy groups and the allyloxy group contain ether linkages. The oxygen atoms in these groups have lone pairs of electrons and can act as hydrogen bond acceptors, contributing to the molecule's polarity.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component of the molecule.

-

Allyl Group (-CH2-CH=CH2): The allyl group is a nonpolar hydrocarbon chain.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of the solute. Therefore, this compound is expected to have good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors and will interact favorably with the polar functional groups of the solute. Moderate to good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar aromatic ring and allyl group suggests some affinity for nonpolar solvents. However, the highly polar hydroxyl and ether groups will likely limit solubility. Low to moderate solubility is expected.

-

Water: Due to the significant nonpolar surface area of the aromatic ring and allyl group, the compound is predicted to be sparingly soluble to insoluble in water, despite the presence of hydrogen bonding groups.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative understanding. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.[3][4]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Record the observation as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the solvent in several vials.

-

Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the original concentration in the saturated solution to determine the solubility.

References

The Dimethoxybenzyl Group: A Historical and Technical Guide for the Modern Chemist

A comprehensive overview of the discovery, development, and application of dimethoxybenzyl alcohol derivatives, from their synthetic origins to their crucial role as protecting groups and beyond in complex chemical synthesis and drug discovery.

Introduction

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as the use of protecting groups, allows chemists to construct complex molecules with precision, avoiding unwanted side reactions. Among the arsenal of protecting groups available, dimethoxybenzyl (DMB) ethers and esters have carved out a significant niche, particularly in the synthesis of peptides, carbohydrates, and other delicate natural products. The strategic placement of two electron-donating methoxy groups on the benzyl ring endows these protecting groups with a unique reactivity profile, allowing for their removal under mild conditions that leave other, more robust protecting groups intact. This guide provides an in-depth exploration of the discovery, history, and technical application of dimethoxybenzyl alcohol derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The Genesis of a Protecting Group: From Benzyl to Dimethoxybenzyl

The story of dimethoxybenzyl protecting groups is intrinsically linked to the development of their parent, the simple benzyl (Bn) group. Introduced as a protecting group for alcohols and carboxylic acids, the benzyl group offered stability under a range of reaction conditions but required relatively harsh methods for its removal, most commonly catalytic hydrogenolysis.[1] A significant advancement came with the introduction of the p-methoxybenzyl (PMB) group. The addition of a single electron-donating methoxy group in the para position of the benzyl ring rendered the corresponding ethers and esters more susceptible to cleavage under acidic and oxidative conditions.

The logical extension of this principle led to the investigation of dimethoxybenzyl (DMB) derivatives. The introduction of a second methoxy group was hypothesized to further increase the electron density of the aromatic ring, thereby facilitating even milder deprotection conditions. This hypothesis proved to be correct and paved the way for a new class of highly versatile and selectively cleavable protecting groups.

Pioneering Work in Peptide Synthesis

The first significant application of a dimethoxybenzyl derivative as a protecting group in complex synthesis was reported in 1971 by Pietta, Cavallo, and Marshall.[2] In their seminal work, they introduced the 2,4-dimethoxybenzyl (DMB) group for the protection of the amide side chains of glutamine and asparagine in peptide synthesis.[2] This was a critical development, as these side chains are prone to undesirable side reactions under the conditions of peptide synthesis. The 2,4-DMB group could be effectively removed with trifluoroacetic acid (TFA) or anhydrous hydrogen fluoride, conditions compatible with the final deprotection steps in peptide synthesis.[3]

Systematic Elucidation of Reactivity and Selectivity

The 1980s saw a flurry of research that systematically defined the utility and selectivity of various dimethoxybenzyl isomers. The research group of Yonemitsu and Oikawa played a pivotal role in this era. Their work meticulously compared the reactivity of benzyl (Bn), p-methoxybenzyl (PMB), and 3,4-dimethoxybenzyl (DMPM or DMB) protecting groups.[4][5] They established that the 3,4-dimethoxybenzyl group was even more labile than the PMB group, particularly towards oxidative deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5] This finding was crucial as it opened the door for orthogonal deprotection strategies, where a DMB group could be selectively removed in the presence of a PMB or a simple benzyl group.[4][5]

This body of work solidified the position of dimethoxybenzyl groups as indispensable tools in modern organic synthesis, offering a finer level of control over the protection and deprotection of hydroxyl and carboxyl functions.

Synthesis of Dimethoxybenzyl Alcohols: The Precursors

The utility of dimethoxybenzyl protecting groups is underpinned by the accessibility of their corresponding alcohol precursors. Various synthetic routes have been developed for the different isomers of dimethoxybenzyl alcohol.

Synthesis of 3,4-Dimethoxybenzyl Alcohol (Veratryl Alcohol)

3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a readily available compound. It can be synthesized through the reduction of 3,4-dimethoxybenzaldehyde (veratraldehyde).[6] A notable and sustainable synthesis route starts from eugenol, a major component of clove oil.[7] This multi-step synthesis involves the methylation of eugenol, followed by isomerization, oxidation to veratraldehyde, and subsequent reduction to the desired alcohol.[7]

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzyl Alcohol from Veratraldehyde [7]

-

Dissolution: Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in methanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise while stirring.

-

Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,4-dimethoxybenzyl alcohol.

Synthesis of 2,4-Dimethoxybenzyl Alcohol

2,4-Dimethoxybenzyl alcohol is typically synthesized by the reduction of 2,4-dimethoxybenzaldehyde.[8] The aldehyde itself is commercially available and can be prepared from resorcinol through a series of reactions including methylation and formylation.

Experimental Protocol: Synthesis of 2,4-Dimethoxybenzyl Alcohol from 2,4-Dimethoxybenzaldehyde [8]

-

Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add sodium borohydride (NaBH₄) (1.5 eq) at 0 °C.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Quenching: Carefully add water to quench the reaction.

-

Solvent Removal: Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary.

The Dimethoxybenzyl Group in Action: Protection and Deprotection Strategies

The primary utility of dimethoxybenzyl derivatives lies in their role as protecting groups for alcohols, carboxylic acids, and amines. The choice of a specific DMB isomer and the deprotection method allows for fine-tuning of the synthetic strategy.

Protection of Functional Groups

The introduction of a DMB protecting group typically follows standard procedures for ether or ester formation.

-

For Alcohols (Williamson Ether Synthesis): The alcohol is deprotonated with a base (e.g., NaH) and then reacted with the corresponding dimethoxybenzyl halide (chloride or bromide).

-

For Carboxylic Acids: Esterification can be achieved by reacting the carboxylic acid with dimethoxybenzyl alcohol under acid catalysis or by using coupling agents such as dicyclohexylcarbodiimide (DCC).

Deprotection: The Key to Versatility

The enhanced electron-donating ability of the two methoxy groups makes the DMB group significantly more susceptible to cleavage than the unsubstituted benzyl group, primarily through oxidative or acidic methods.[5]

Table 1: Comparison of Deprotection Methods for DMB Ethers

| Deprotection Method | Reagent | Typical Conditions | Selectivity over Benzyl (Bn) | Key Considerations |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature | Excellent | Highly selective. Sensitive to other electron-rich functional groups. |

| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0 °C to room temperature | Good | Can be less selective than DDQ depending on the substrate. | |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂, 0 °C to room temperature | Moderate to Good | Requires a scavenger (e.g., anisole) to trap the DMB cation. |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Benzene, room temperature | Excellent | Effective for deprotection of DMB from nitrogen on γ-lactams.[6] |

Mechanism of Oxidative Deprotection with DDQ

The deprotection of a DMB ether with DDQ proceeds through a charge-transfer complex, followed by hydride abstraction to form a stabilized benzylic cation. This cation is then trapped by water, leading to the formation of an unstable hemiacetal which collapses to release the free alcohol and 3,4-dimethoxybenzaldehyde.

Caption: Oxidative deprotection of a DMB ether using DDQ.

Experimental Protocol: Selective Deprotection of a 3,4-DMB Ether using DDQ

-

Dissolution: Dissolve the DMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

-

Addition of DDQ: Add DDQ (1.1-1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

-

Reaction Monitoring: Stir the reaction and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the mixture with CH₂Cl₂ (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Beyond Protecting Groups: Other Applications in Medicinal Chemistry

While their role as protecting groups is predominant, dimethoxybenzyl alcohol derivatives and related structures have also been investigated for their own biological activities. The dimethoxybenzyl moiety is found in a number of natural products and pharmacologically active compounds. For instance, certain dimethoxybenzyl derivatives have been explored for their potential as:

-

Antimicrobial agents: Some compounds containing the dimethoxybenzyl scaffold have shown activity against various microbial strains.[9]

-

Anti-inflammatory agents: The structural motif has been incorporated into molecules with anti-inflammatory properties.[7]

-

Drug Intermediates: Dimethoxybenzyl derivatives serve as key building blocks in the synthesis of more complex pharmaceutical agents.

The presence of the dimethoxybenzene ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable scaffold in drug design.

Conclusion

The journey of dimethoxybenzyl alcohol derivatives from their synthetic origins to their current status as sophisticated tools in organic chemistry is a testament to the power of systematic investigation and the incremental advancement of scientific knowledge. Initially explored as a logical extension of benzyl and p-methoxybenzyl protecting groups, the DMB group, in its various isomeric forms, has provided chemists with a level of control and selectivity that is essential for the synthesis of complex, biologically active molecules. The pioneering work of researchers in the latter half of the 20th century laid a robust foundation for the widespread application of these versatile protecting groups. As the demands of modern drug discovery and materials science continue to grow, the principles of selective protection and deprotection, exemplified by the rich chemistry of the dimethoxybenzyl group, will undoubtedly remain a cornerstone of synthetic innovation.

References

- 1. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. (2013) | Gregory M. Rankin | 11 Citations [scispace.com]

- 2. epdf.pub [epdf.pub]

- 3. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Enantio- and Diastereoselective Synthesis of N-Acetyl Dihydrotetrafibricin Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Theoretical Yield Calculation for 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

This guide provides an in-depth analysis of the synthetic pathway to 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol and a meticulous, step-by-step methodology for calculating its theoretical yield. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical principles of stoichiometry and reaction efficiency that underpin successful organic synthesis.

Introduction: The Imperative of Yield Calculation in Synthesis

In the realm of synthetic chemistry, the synthesis of a target molecule is only part of the narrative. The efficiency of that synthesis, quantified by its yield, is a critical measure of success. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect, 100% efficient chemical reaction with no losses. Calculating this value is fundamental for evaluating a reaction's efficiency, optimizing conditions, and ensuring economic viability in process scale-up.

This guide focuses on the synthesis of this compound, a molecule with potential applications as a building block in medicinal chemistry and materials science. We will dissect its multi-step synthesis to provide a clear, logical framework for determining its theoretical yield.

Proposed Synthetic Pathway

The synthesis of this compound is most logically achieved through a two-step process starting from 2-hydroxy-4,6-dimethoxybenzaldehyde. This pathway involves:

-

O-Allylation: A Williamson ether synthesis to introduce the allyl group onto the phenolic oxygen.

-

Reduction: The selective reduction of the aldehyde functional group to a primary alcohol.

The overall transformation is depicted below:

Caption: Two-step synthesis of the target molecule.

Core Principles of Theoretical Yield Calculation

Before delving into the specific calculations, it is crucial to understand the foundational concepts.

-

Limiting Reagent: In a chemical reaction, reactants are often not used in exact stoichiometric proportions. The limiting reagent is the reactant that is completely consumed first, thereby limiting the amount of product that can be formed.[1]

-

Stoichiometry: The balanced chemical equation provides the molar ratio in which reactants combine and products are formed. This ratio is the cornerstone of all yield calculations.

-

Percent Yield: This value compares the experimental outcome to the theoretical maximum and is a true measure of a reaction's efficiency. It is calculated as:

-

Percent Yield = (Actual Yield / Theoretical Yield) x 100%

-

The logical workflow for calculating theoretical yield is a systematic process.

Caption: Logical workflow for theoretical yield calculation.

Detailed Calculation for the Synthesis of this compound

We will now apply these principles to our two-step synthesis. For this guide, we will use hypothetical but realistic quantities for our starting materials.

Table 1: Molar Masses of Key Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| 2-hydroxy-4,6-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 |

| Allyl Bromide | C₃H₅Br | 120.98 |

| 2-(Allyloxy)-4,6-dimethoxybenzaldehyde | C₁₂H₁₄O₄ | 222.24 |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 |

| This compound | C₁₂H₁₆O₄ | 224.25 |

Part A: O-Allylation of 2-hydroxy-4,6-dimethoxybenzaldehyde

This reaction follows a 1:1 stoichiometric ratio between the phenol and the allyl bromide.

Balanced Equation: C₉H₁₀O₄ + C₃H₅Br → C₁₂H₁₄O₄ + HBr

Experimental Protocol (Illustrative):

-

To a solution of 2-hydroxy-4,6-dimethoxybenzaldehyde (10.0 g) in acetone (150 mL), add anhydrous potassium carbonate (11.4 g) and allyl bromide (7.3 g).

-

Reflux the mixture with vigorous stirring for 8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter off the solid K₂CO₃ and evaporate the solvent under reduced pressure.

-

Purify the crude product via column chromatography to isolate 2-(Allyloxy)-4,6-dimethoxybenzaldehyde.

Theoretical Yield Calculation (Step 1):

-

Calculate Moles of Reactants:

-

Moles of Phenol = 10.0 g / 182.17 g/mol = 0.0549 moles

-

Moles of Allyl Bromide = 7.3 g / 120.98 g/mol = 0.0603 moles

-

-

Identify Limiting Reagent:

-

The reaction stoichiometry is 1:1. Since we have fewer moles of the phenol (0.0549 mol) compared to allyl bromide (0.0603 mol), 2-hydroxy-4,6-dimethoxybenzaldehyde is the limiting reagent .

-

-

Calculate Moles of Product (Intermediate):

-

The reaction will produce a maximum of 0.0549 moles of 2-(Allyloxy)-4,6-dimethoxybenzaldehyde.

-

-

Calculate Theoretical Yield (Mass) of Intermediate:

-

Theoretical Yield = 0.0549 moles × 222.24 g/mol = 12.20 grams

-

Part B: Reduction of 2-(Allyloxy)-4,6-dimethoxybenzaldehyde

The reduction of an aldehyde with sodium borohydride (NaBH₄) has a stoichiometry where one mole of NaBH₄ provides four hydride ions, theoretically capable of reducing four moles of the aldehyde.[2]

Balanced Equation: 4 C₁₂H₁₄O₄ + NaBH₄ + 4 H₂O → 4 C₁₂H₁₆O₄ + NaB(OH)₄

Experimental Protocol (Illustrative):

-

Dissolve the entire product from Part A (assuming 100% yield, 12.20 g) in methanol (100 mL) and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (0.62 g) portion-wise over 15 minutes, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 1M HCl until the solution is acidic.

-

Extract the product with ethyl acetate, wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

Theoretical Yield Calculation (Step 2):

-

Calculate Moles of Reactants:

-

Moles of Aldehyde (from Part A) = 12.20 g / 222.24 g/mol = 0.0549 moles

-

Moles of NaBH₄ = 0.62 g / 37.83 g/mol = 0.0164 moles

-

-

Identify Limiting Reagent:

-

Required moles of NaBH₄ = 0.0549 moles of aldehyde / 4 = 0.0137 moles.

-

We have 0.0164 moles of NaBH₄, which is more than the required 0.0137 moles. Therefore, NaBH₄ is in excess.

-

The 2-(Allyloxy)-4,6-dimethoxybenzaldehyde is the limiting reagent .

-

-

Calculate Moles of Final Product:

-

The stoichiometry between the limiting aldehyde and the final alcohol product is 1:1.

-

Therefore, the reaction will produce a maximum of 0.0549 moles of this compound.

-

-

Calculate Overall Theoretical Yield (Mass) of Final Product:

-

Overall Theoretical Yield = 0.0549 moles × 224.25 g/mol = 12.31 grams

-

Factors Influencing the Actual Yield

While the theoretical yield provides a ceiling, the actual yield obtained in the laboratory is almost always lower due to a variety of factors:

-

Side Reactions: In the allylation step, C-allylation can occur, where the allyl group attaches to the aromatic ring instead of the oxygen, creating an isomeric byproduct.[3]

-

Incomplete Reactions: The reaction may not proceed to 100% completion within the allotted time.

-

Mechanical Losses: Product is inevitably lost during transfers between glassware, filtration, and extraction steps.

-

Purification Losses: During column chromatography or recrystallization, it is impossible to recover 100% of the product. A portion will remain on the stationary phase or in the mother liquor.[4][5]

-

Purity of Reagents: The use of impure starting materials will result in a lower yield of the desired product.

Summary of Quantitative Data

Table 2: Theoretical Yield Calculation Summary

| Step | Limiting Reagent | Starting Moles (Limiting) | Product | Molar Mass of Product ( g/mol ) | Theoretical Moles of Product | Theoretical Yield (grams) |

| 1: Allylation | 2-hydroxy-4,6-dimethoxybenzaldehyde | 0.0549 | 2-(Allyloxy)-4,6-dimethoxybenzaldehyde | 222.24 | 0.0549 | 12.20 |

| 2: Reduction | 2-(Allyloxy)-4,6-dimethoxybenzaldehyde | 0.0549 | This compound | 224.25 | 0.0549 | 12.31 |

Conclusion

The calculation of theoretical yield is a non-negotiable skill in synthetic chemistry, providing the essential benchmark against which experimental success is measured. For the multi-step synthesis of this compound, the overall theoretical yield is dictated by the initial limiting reagent, carried through the entire synthetic sequence. By understanding the stoichiometry of each step and acknowledging the factors that reduce actual yield, researchers can better optimize their protocols, troubleshoot inefficiencies, and ultimately achieve their synthetic goals with greater precision and resourcefulness.

References

- 1. omnicalculator.com [omnicalculator.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21447A [pubs.rsc.org]

- 4. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

commercial suppliers of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

An In-depth Technical Guide to 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol for Advanced Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 1820712-30-8), a specialized reagent for advanced organic synthesis. It details the compound's properties, commercial availability, and its strategic application as a dual-function protecting group for hydroxyl moieties. The central thesis of this document is to illuminate the reagent's capacity for orthogonal deprotection, a critical requirement in the synthesis of complex molecules.

Introduction: A Tool for Orthogonal Synthesis

In multi-step organic synthesis, the protection and deprotection of functional groups must be meticulously planned. An ideal strategy allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions—a concept known as orthogonal protection .[1] this compound is a uniquely designed reagent that embodies this principle. Its structure incorporates two distinct protecting groups for a hydroxyl function:

-

A 2,4-Dimethoxybenzyl (DMB) ether , which is labile to acidic conditions or mild oxidation. The electron-rich aromatic ring makes it significantly more reactive than a standard benzyl ether.[2][3]

-

An Allyl ether , which is stable to a wide range of acidic and basic conditions but can be selectively cleaved under neutral conditions using a Palladium(0) catalyst.[1][4]

This dual functionality allows a synthetic chemist to introduce a protected alcohol and later choose between two completely different chemical pathways for its deprotection, leaving other protecting groups in the molecule untouched.

Chemical Properties

Below is a summary of the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2,4-dimethoxy-6-(prop-2-en-1-yloxy)phenyl)methanol |

| CAS Number | 1820712-30-8 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Appearance | White to yellow solid |

| Boiling Point (Predicted) | 361.4 ± 37.0 °C |

| Density (Predicted) | 1.102 ± 0.06 g/cm³ |

| SMILES | COC1=CC(=C(C(=C1)OCC=C)CO)OC |

Data sourced from American Elements and ChemicalBook.[5][6]

Representative Synthetic Pathway

While specific manufacturing protocols are proprietary, a plausible and chemically sound synthesis of this compound can be conceptualized from commercially available starting materials through well-established reactions. A likely pathway involves the selective allylation of one phenolic hydroxyl group of a dihydroxybenzaldehyde, followed by methylation of the remaining phenol, and finally, reduction of the aldehyde to the target benzyl alcohol.

This theoretical pathway relies on the differential reactivity of the phenolic hydroxyl groups and standard transformations documented in organic chemistry literature.[7][8]

Commercial Suppliers

This compound is a specialized chemical available from a select number of suppliers. Researchers should always verify purity and availability directly with the vendor.

| Supplier | CAS Number | Product Code (Example) | Purity / Specification | Available Quantities |

| BLDpharm | 1820712-30-8 | BD01099688 | Not specified | Inquire |

| American Elements | 1820712-30-8 | N/A | Can be produced to spec | Bulk and custom quantities |

| ChemicalBook | 1820712-30-8 | CM101436 (Chemenu) | 97% | 1g, 250mg, 500mg, 50mg |

| Laibo Chem | 1820712-30-8 | N/A | ≥97% | 250mg, 1g |

| Accela ChemBio | 1820712-30-8 | SY027370 | ≥97% | 0.1g, 0.25g, 1g, 5g, 10g |

This table is for informational purposes and is based on data available as of early 2026. Offerings may vary.[5][6][9][10][11]

Application in Orthogonal Protection Strategies

The primary value of this reagent lies in the ability to deprotect the resulting ether via two distinct mechanisms. This allows for complex synthetic routes where other protecting groups (e.g., Boc, Fmoc, silyl ethers) must be preserved.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 1820712-30-8 [amp.chemicalbook.com]

- 7. ijcea.org [ijcea.org]

- 8. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 9. 1820712-30-8|this compound|BLD Pharm [bldpharm.com]

- 10. 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]